2-甲氧异烟酰肼

描述

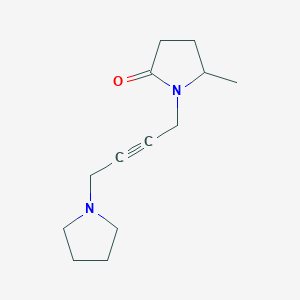

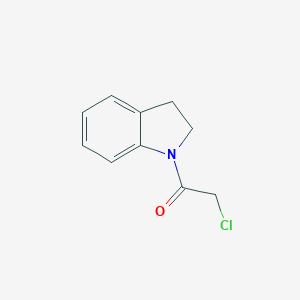

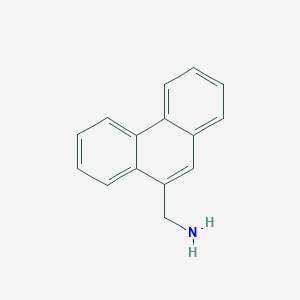

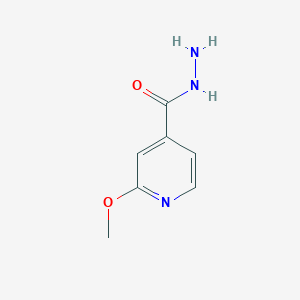

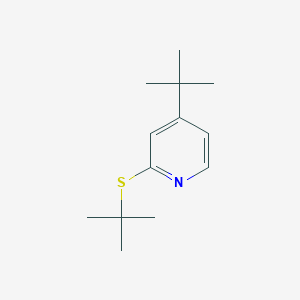

2-Methoxyisonicotinohydrazide is a chemical compound with the molecular formula C7H9N3O2 .

Synthesis Analysis

The synthesis routes of 2-Methoxyisonicotinohydrazide are documented with experiment details and outcomes.Molecular Structure Analysis

The molecular structure of 2-Methoxyisonicotinohydrazide is well-documented . The compound has a molecular weight of 167.17 g/mol . The IUPAC name for this compound is 2-methoxypyridine-4-carbohydrazide .Physical And Chemical Properties Analysis

2-Methoxyisonicotinohydrazide has several computed properties. It has a molecular weight of 167.17 g/mol, an XLogP3 of -0.1, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 . The compound also has an exact mass of 167.069476538 g/mol and a monoisotopic mass of 167.069476538 g/mol . Its topological polar surface area is 77.2 Ų, and it has a heavy atom count of 12 .科学研究应用

癌症治疗中的自由基应激

2-甲氧雌二醇 (2-ME) 已被证明可抑制超氧化物歧化酶 (SOD) 并通过自由基介导的机制诱导白血病细胞凋亡。这项研究探讨了细胞超氧化物含量与 2-ME 在原发性白血病细胞中的细胞毒活性之间的关系,揭示了细胞超氧化物的产生在 2-ME 的细胞毒作用中起重要作用。结果表明,将外源性活性氧 (ROS) 产生剂与 2-ME 结合使用以增强抗白血病活性和克服耐药性的潜力 (Zhou 等人,2003)。

抑制肿瘤生长和血管生成

2-甲氧雌二醇 (2ME2) 已被确认为一种新型抗肿瘤和抗血管生成剂。它以破坏体内肿瘤微管的浓度抑制肿瘤生长和血管生成。此外,2ME2 在转录后水平下调缺氧诱导因子 1 (HIF),并抑制 HIF-1 诱导的 VEGF 表达的转录激活,将 2ME2 确立为 HIF-1 的小分子抑制剂,并提供了 2ME2 作为血管生成抑制剂的作用机制的见解 (Mabjeesh 等人,2003)。

安全和危害

属性

IUPAC Name |

2-methoxypyridine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-12-6-4-5(2-3-9-6)7(11)10-8/h2-4H,8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYNSUWDAHGNROT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60314074 | |

| Record name | 2-Methoxyisonicotinohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60314074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxyisonicotinohydrazide | |

CAS RN |

19353-97-0 | |

| Record name | 19353-97-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxyisonicotinohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60314074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanesulfonic acid, 2-[methyl(1-oxotetradecyl)amino]-, sodium salt](/img/structure/B99626.png)